4-(Trifluoromethylthio)pyridin-2(1h)-one
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Overview
Description
4-(Trifluoromethylthio)pyridin-2(1h)-one is a compound that features a trifluoromethylthio group attached to a pyridin-2(1h)-one core.
Preparation Methods
The synthesis of 4-(Trifluoromethylthio)pyridin-2(1h)-one can be achieved through several synthetic routes. One common method involves the trifluoromethylation of pyridin-2(1h)-one derivatives using trifluoromethylthiolating agents under specific reaction conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-(Trifluoromethylthio)pyridin-2(1h)-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-(Trifluoromethylthio)pyridin-2(1h)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)pyridin-2(1h)-one involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Trifluoromethylthio)pyridin-2(1h)-one can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridin-2(1h)-one: This compound lacks the sulfur atom, which can significantly alter its chemical properties and reactivity.
4-(Trifluoromethylthio)benzene: This compound has a benzene ring instead of a pyridine ring, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its combination of the trifluoromethylthio group with the pyridin-2(1h)-one core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H4F3NOS |
---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-1-2-10-5(11)3-4/h1-3H,(H,10,11) |
InChI Key |
XRSHKXVFQFGGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C=C1SC(F)(F)F |
Origin of Product |
United States |
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